Anti-Chlamydial Potency and Cytotoxicity Threshold vs. Saccharocarcin B and Kijanimicin
Saccharocarcin A demonstrates 88% inhibition of C. trachomatis infection at 0.5 µg/mL in McCoy cells with no observable cytotoxicity at this concentration . In the original isolation study, saccharocarcin compounds as a class showed no cytotoxicity up to 1.0 µg/mL [1]. This potency against Chlamydia exceeds that reported for kijanimicin, which shows no specific anti-chlamydial activity in published antimicrobial spectra [2], and distinguishes Saccharocarcin A from Saccharocarcin B, which exhibits altered potency profiles correlated with its C-23 propyl substitution .
| Evidence Dimension | C. trachomatis infection inhibition and cytotoxicity threshold |
|---|---|
| Target Compound Data | 88% inhibition at 0.5 µg/mL; no cytotoxicity up to 1.0 µg/mL |
| Comparator Or Baseline | Kijanimicin: no reported anti-chlamydial activity; Saccharocarcin B: C-23 propyl variant with altered potency |
| Quantified Difference | Saccharocarcin A exhibits specific anti-chlamydial potency absent in kijanimicin |
| Conditions | McCoy cell infection model; C. trachomatis assay |
Why This Matters
For researchers targeting Chlamydia infections, Saccharocarcin A provides a validated tool compound with a defined therapeutic window, whereas kijanimicin offers no utility in this disease area.
- [1] Horan AC, Patel MG, Gullo VP, et al. J Antibiot (Tokyo). 1997;50(2):119-125. View Source
- [2] Waitz JA, Horan AC, Kalyanpur M, et al. J Antibiot (Tokyo). 1981;34(9):1101-1106. View Source
